Carbazole, 1,2,3,4-tetrahydro-6-(dimethylaminomethyl)-9-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbazole, 1,2,3,4-tetrahydro-6-(dimethylaminomethyl)-9-methyl- is a derivative of carbazole, a heterocyclic aromatic organic compound. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications, particularly as an inhibitor of butyrylcholinesterase (BChE), which is a target for Alzheimer’s disease treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbazole, 1,2,3,4-tetrahydro-6-(dimethylaminomethyl)-9-methyl- typically involves the reduction of carbazole derivatives. One common method includes the hydrogenation of carbazole in the presence of a suitable catalyst under high pressure and temperature conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Carbazole, 1,2,3,4-tetrahydro-6-(dimethylaminomethyl)-9-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylaminomethyl group, where nucleophiles replace the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which may have different pharmacological properties.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of butyrylcholinesterase (BChE). By binding to the active site of BChE, it prevents the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly beneficial in the treatment of Alzheimer’s disease, where cholinergic deficits are a hallmark .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydrocarbazole: Another derivative of carbazole with similar structural features but lacking the dimethylaminomethyl and methyl groups.
6-Fluoro-1,2,3,4-tetrahydro-9H-carbazole: A fluorinated derivative with potent BChE inhibitory activity.
Uniqueness
Carbazole, 1,2,3,4-tetrahydro-6-(dimethylaminomethyl)-9-methyl- is unique due to the presence of the dimethylaminomethyl group, which enhances its pharmacological properties, particularly its selectivity and potency as a BChE inhibitor .
Properties
CAS No. |
101418-10-4 |
---|---|
Molecular Formula |
C16H22N2 |
Molecular Weight |
242.36 g/mol |
IUPAC Name |
N,N-dimethyl-1-(9-methyl-5,6,7,8-tetrahydrocarbazol-3-yl)methanamine |
InChI |
InChI=1S/C16H22N2/c1-17(2)11-12-8-9-16-14(10-12)13-6-4-5-7-15(13)18(16)3/h8-10H,4-7,11H2,1-3H3 |
InChI Key |
LHWPCWSXUXFHEA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CCCC2)C3=C1C=CC(=C3)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.